molecular formula C19H19N3OS B2485138 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863589-46-2

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2485138
CAS RN: 863589-46-2
M. Wt: 337.44
InChI Key: QEJMZUDNDZNECK-UHFFFAOYSA-N
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Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds are known for their potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . They are typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps. These compounds are efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The structures of the newly synthesized compounds are usually confirmed by spectral data, elemental analyses, and chemical transformation .


Molecular Structure Analysis

The molecular structure of these compounds is typically established by spectral data and single-crystal X-ray diffraction analysis . The N-heterocyclic core of these compounds is directly involved in the binding to the kinase through key hydrogen bonds interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic displacement of bromide to give S-alkylated intermediate, followed by nucleophilic addition of NH group to the carbonyl group of benzoyl moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been identified to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Antimicrobial Activity

These compounds have also been found to have significant antimicrobial properties . This makes them potentially useful in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.

Herbicidal Activity

Interestingly, thiazolo[4,5-b]pyridines have been shown to have herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.

Anti-inflammatory Activity

The anti-inflammatory activity of thiazolo[4,5-b]pyridines has been confirmed in several studies . This could make them valuable in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to exhibit antifungal properties . This could lead to the development of new antifungal medications, which are essential in treating fungal infections in humans and in agriculture.

Antitumor Activity

These compounds have been reported to have antitumor activities . This suggests that they could be used in the development of new cancer treatments. In fact, some thiazolo[4,5-b]pyridines have shown promising results in cytotoxicity tests on certain cell lines .

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . These receptors are primarily found in the central nervous system and are implicated in a variety of neurological conditions, suggesting potential applications in neuropharmacology.

Drug-like Parameters and ADME Properties

In silico assessment for compounds similar to “N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” revealed suitable drug-like parameters and ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This indicates that these compounds could potentially be developed into effective and safe drugs.

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways. This results in the suppression of the downstream effects of these pathways, including cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound reduces the levels of PIP3, thereby suppressing the activation of AKT and mTOR, and ultimately leading to reduced cell growth and proliferation .

Result of Action

The result of the action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the inhibition of cell growth and proliferation . By inhibiting PI3K, it suppresses the PI3K/AKT/mTOR pathway, leading to reduced cell growth and proliferation. This makes it a potential candidate for the treatment of diseases characterized by excessive cell growth, such as cancer .

Future Directions

The future directions for these compounds could involve further exploration of their medicinal and biological properties. The anticancer efficacy of these compounds against various cancer cell lines could be compared to standard anticancer drugs . Further docking analysis could reveal more about the interaction of these compounds with kinases .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h4-5,8-13H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJMZUDNDZNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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